molecular formula C20H22N2O3 B2668833 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxybenzamide CAS No. 941996-67-4

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxybenzamide

Cat. No. B2668833
CAS RN: 941996-67-4
M. Wt: 338.407
InChI Key: YESXGXHZSHJRJA-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxybenzamide, also known as EMA401, is a novel small molecule drug that has been developed for the treatment of neuropathic pain. It is a highly selective and potent inhibitor of the angiotensin II type 2 (AT2) receptor, which is involved in the modulation of pain signaling pathways in the nervous system.

Scientific Research Applications

Structural and Chemical Properties

Quinoline derivatives, including N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxybenzamide, have been explored for their structural and chemical properties. Studies on co-crystals and salts of quinoline derivatives with amide bonds reveal intricate details about their crystalline structures, which are essential for understanding their chemical behavior and potential applications in material science. For instance, co-crystals formed with aromatic diols exhibit unique hydration forms and symmetry-independent host molecules, highlighting the complexity and versatility of these compounds' structural aspects (Karmakar et al., 2009).

Biological Applications

Biologically, quinoline derivatives have demonstrated significant potential in various therapeutic areas. They have been studied for their neurotropic and psychotropic properties, indicating their promise as psychoactive compounds. Certain quinoline derivatives exhibit specific sedative effects and anti-amnesic activities, making them candidates for further studies as psychoactive substances (Podolsky et al., 2017). Additionally, quinoline-based compounds have shown antimicrobial activities, particularly against Mycobacterium tuberculosis, including drug-resistant strains. This suggests their potential role in developing new antitubercular agents (Pissinate et al., 2016).

Antiproliferative Properties

The antiproliferative properties of oxoisoaporphine alkaloids, related to quinoline structures, have been investigated for their potential in cancer treatment. Although studies have shown that only specific derivatives exhibit marginal antiproliferative activity, this research opens avenues for developing novel anticancer compounds by synthesizing and testing various quinoline derivatives (Castro-Castillo et al., 2010).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-19-9-5-4-8-17(19)20(24)21-16-10-11-18-15(13-16)7-6-12-22(18)14(2)23/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESXGXHZSHJRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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